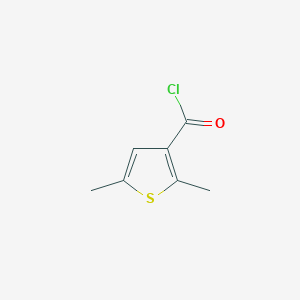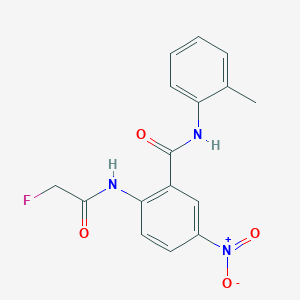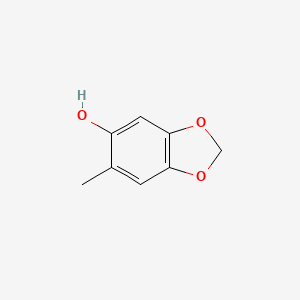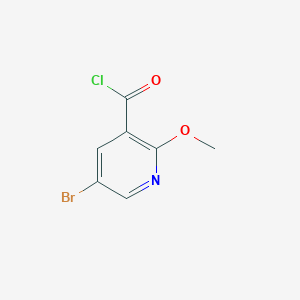![molecular formula C8H14O8S2 B1321654 (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate CAS No. 24808-23-9](/img/structure/B1321654.png)
(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate” is a chemical compound. It is a substituted bis-Tetrahydrofuran (bis-THF) derivative . This compound has been investigated for its potential as an HIV-1 protease inhibitor .
Synthesis Analysis
The synthesis of optically active bis-THF and C4-substituted bis-THF ligands, which includes this compound, involves a [2,3]-sigmatropic rearrangement as the key step . This process provides convenient access to a number of substituted bis-THF derivatives .
Chemical Reactions Analysis
This compound, as a substituted bis-THF derivative, has been incorporated into a series of potent HIV-1 protease inhibitors . The exact chemical reactions involving this compound are not specified in the available resources.
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
- The compound has been involved in the stereoselective synthesis of darunavir analogues, demonstrating its utility in developing antiviral drugs, particularly for HIV treatment (Bommena et al., 2015).
Applications in Green Chemistry
- The molecule plays a role in green chemistry, particularly in the synthesis of furylmethane derivatives, showcasing its importance in environmentally friendly chemical production (Shinde & Rode, 2017).
Key Building Block in Drug Synthesis
- It is a key building block for several HIV protease inhibitors, including darunavir, highlighting its significance in antiretroviral therapy (Sevenich et al., 2017).
Involvement in Stereospecific Synthesis
- The compound is used in the stereospecific synthesis of structural derivatives, such as 1,6-Dioxadecalins and Ditetrahydrofurans, indicating its versatility in organic synthesis (Betancor et al., 1998).
Role in Enzyme Inhibition Research
- Its derivatives have been studied for enzyme inhibition activities, particularly against carbonic anhydrase I, signifying its potential in therapeutic enzyme targeting (Gündüzalp et al., 2016).
Contribution to HIV Protease Inhibitor Development
- The compound's stereoselective synthesis contributes significantly to the development of new generations of HIV protease inhibitors, underlining its impact in HIV/AIDS treatment (Ghosh et al., 2006).
Future Directions
properties
IUPAC Name |
[(3R,3aS,6R,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8S2/c1-17(9,10)15-5-3-13-8-6(4-14-7(5)8)16-18(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHDLWAMOHQNTF-WCTZXXKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1COC2C1OCC2OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate | |
CAS RN |
24808-23-9 |
Source


|
| Record name | NSC83403 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC33695 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


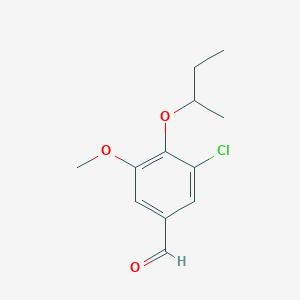
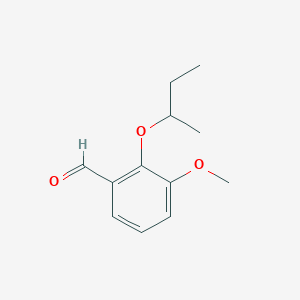
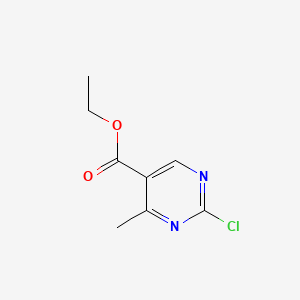
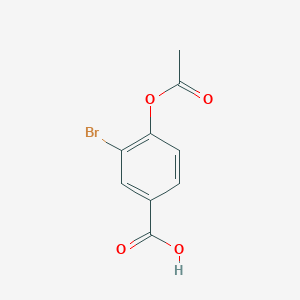
![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)
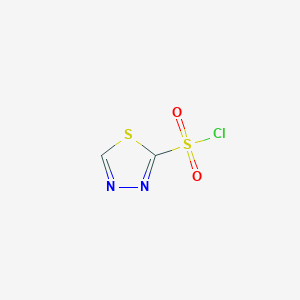
![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)
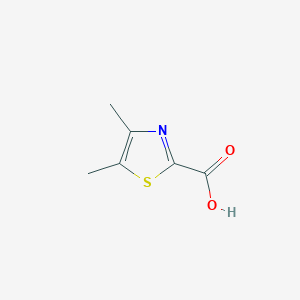
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)
